
9-Amino-NeuAc
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Overview
Description
9-Amino-N-acetylneuraminic acid (9-Amino-NeuAc) is a synthetic sialic acid analog derived from NeuAc (5-acetylneuraminic acid), a naturally occurring terminal glycan residue on glycoproteins and glycolipids. Structurally, this compound features an amino group substitution at the C9 position of the neuraminic acid backbone, replacing the hydroxyl group found in NeuAc . This modification confers unique biochemical properties, including resistance to enzymatic degradation by sialidases and altered metabolic activation pathways .
Key applications of this compound include:
- Surface engineering of cells: Used to resialylate glycoproteins, enhancing resistance to bacterial, viral, and mammalian sialidases .
- Immunomodulation: Modulates tumor immunogenicity by altering sialic acid-dependent cell interactions .
- Enzymatic studies: Serves as a substrate analog to probe sialyltransferase specificity and metabolic flux .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-acetylneuraminic acid typically involves the modification of N-acetylneuraminic acid. One common method is the enzymatic synthesis using N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase. These enzymes facilitate the conversion of N-acetyl-glucosamine and pyruvate into N-acetylneuraminic acid, which can then be further modified to introduce the amino group at the 9-position .
Industrial Production Methods
Industrial production of 9-Amino-N-acetylneuraminic acid often relies on large-scale enzymatic synthesis due to its efficiency and specificity. The process involves optimizing reaction conditions such as enzyme concentration, temperature, and substrate availability to maximize yield. Additionally, advancements in enzyme engineering and process optimization have further improved the efficiency of this method .
Chemical Reactions Analysis
Characteristic Chemical Reactions
9-Amino-NeuAc participates in reactions typical of amino sugars, with modifications influenced by its C-9 amine group:
Acylation and Alkylation
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The C-9 amine undergoes acylation with acetyl chloride or succinic anhydride, forming stable amides.
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Alkylation with iodomethane in alkaline conditions produces N-methyl derivatives.
Nucleophilic Substitution
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The amine group facilitates nucleophilic attacks on electrophiles, such as carbonyl compounds, enabling conjugation with fluorophores or biotin for imaging studies.
Oxidation and Redox Stability
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Unlike Neu5Ac, the C-9 amine resists enzymatic oxidation by neuraminidases, enhancing metabolic stability in biological systems .
Enzymatic Interactions and Modifications
This compound’s interactions with enzymes differ from natural sialic acids:
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Inhibition of viral neuraminidases : The C-9 amine disrupts hydrogen bonding in influenza hemagglutinin, reducing viral adhesion (KD = 60 µM vs. 91.3 µM for Neu5Ac) .
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Substrate specificity : It is not processed by Campylobacter jejuni Neu5Ac synthase, which requires the C-9 hydroxyl for catalysis .
Figure 1: Proposed Mechanism of Viral Inhibition
This compound+Hemagglutinin→Stable Complex (via H-bonding)→Blocked Viral Entry[1][4]
Reaction Kinetics and Catalytic Efficiency
Comparative kinetic studies highlight its unique properties:
Table 2: Kinetic Parameters of Enzymatic Reactions
Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Reference |
---|---|---|---|---|
C. glutamicum NAL | Neu5Ac | 33.5 | 44.2 | |
This compound | N/D* | <5 | ||
Influenza neuraminidase | Neu5Ac | 91.3 | 0.12 | |
This compound | 60.0 | 0.08 |
Scientific Research Applications
Pharmaceutical Applications
1.1 Antiviral Agents
9-Amino-NeuAc has been identified as a promising candidate for the development of antiviral agents. Its structural similarity to N-acetylneuraminic acid allows it to interfere with viral glycoproteins, thereby inhibiting viral entry into host cells. For example, research indicates that Neu5Ac derivatives can inhibit the hemagglutination activity of influenza viruses, which is critical for their infectivity . The incorporation of this compound into antiviral formulations has shown potential in enhancing the efficacy of existing antiviral drugs such as zanamivir and oseltamivir .
1.2 Cancer Therapy
The multifunctional properties of this compound make it suitable for targeted cancer therapies. It can be conjugated with various therapeutic agents to enhance their specificity and efficacy against cancer cells. Studies have demonstrated that Neu5Ac derivatives can modulate immune responses and improve the targeting of tumor-associated antigens . Furthermore, this compound's ability to improve cellular interactions may facilitate better drug delivery systems in cancer treatments.
Diagnostic Applications
2.1 Glycan Microarrays
this compound can be utilized in glycan microarray technology to study glycan-protein interactions, particularly in the context of viral infections like SARS-CoV-2. The compound serves as a ligand that can be immobilized on surfaces to capture specific proteins from biological samples, aiding in the identification of viral receptors and understanding their binding mechanisms . This application is critical for developing diagnostic tools that can detect viral infections rapidly.
2.2 Biomarker Development
The unique properties of this compound allow it to function as a biomarker for certain diseases. Its presence in elevated levels has been correlated with various pathological conditions, making it a potential candidate for diagnostic assays aimed at early disease detection .
Biotechnology Applications
3.1 Vaccine Development
The incorporation of this compound in vaccine formulations has shown promise in enhancing immunogenicity. Its role as an adjuvant can boost immune responses against specific antigens, potentially leading to more effective vaccines against infectious diseases .
3.2 Cell Culture Enhancements
In cell culture systems, this compound can enhance cell adhesion and proliferation, particularly in neural stem cells and other cell types where sialic acids play a crucial role in cellular interactions . This property makes it valuable for research in regenerative medicine and tissue engineering.
Case Studies
Mechanism of Action
The mechanism of action of 9-Amino-N-acetylneuraminic acid involves its incorporation into glycoproteins and glycolipids, where it can influence cellular recognition and signaling pathways. The amino group at the 9-position allows for specific interactions with enzymes and receptors, thereby modulating various biological processes .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 9-Amino-NeuAc with structurally related sialic acid derivatives:
Biochemical Activity
- Enzymatic Activation: this compound shows reduced activation by CMP-sialic acid synthetases compared to NeuAc and 5-N-Glycolyl-NeuAc, likely due to steric hindrance from the C9 amino group . This limits its incorporation into glycoconjugates in vivo but enhances stability once integrated .
- Sialidase Resistance: Unlike NeuAc and NeuGc, this compound resists cleavage by bacterial, viral, and mammalian sialidases, making it valuable for glycoengineering applications requiring prolonged cell-surface sialylation .
Solubility and Formulation
- This contrasts with NeuAc and NeuGc, which are more water-soluble .
- In Vivo Formulation :
Common formulations include DMSO/corn oil mixtures (10:90) for intraperitoneal injection or suspensions in 0.5% carboxymethyl cellulose for oral administration .
Research Findings
Metabolic Engineering
- Its resistance to sialidases allows sustained display of engineered glycans on cell surfaces, enabling studies on glycan-mediated pathogen interactions .
Enzymatic Studies
- Sialyltransferases exhibit lower affinity for this compound compared to NeuAc (Km values 2–3× higher), suggesting steric clashes in the enzyme active site .
Biological Activity
9-Amino-NeuAc (9-amino-2-keto-3,5-dihydro-2-deoxy-D-glycero-D-galacto-nononic acid) is a derivative of N-acetylneuraminic acid (Neu5Ac), an important sialic acid involved in various biological processes. This compound has garnered attention due to its potential roles in cellular interactions, signaling pathways, and implications in health and disease. This article will explore the biological activity of this compound, including its mechanisms of action, physiological roles, and relevant case studies.
Structure and Properties
This compound is characterized by the amino group at the 9-position of the neuraminic acid backbone. This modification alters its chemical properties and biological interactions compared to its parent compound, Neu5Ac. The presence of the amino group enhances its solubility and may influence its binding affinity to various receptors and proteins.
1. Role in Glycosylation
This compound serves as a substrate for sialyltransferases, enzymes that catalyze the transfer of sialic acid residues to glycoproteins and glycolipids. This process is crucial for the formation of glycan structures on cell surfaces, which are involved in cell recognition, signaling, and immune responses. The incorporation of this compound into glycoproteins can modulate their stability and function, impacting cellular communication.
2. Neurological Implications
Research indicates that Neu5Ac is abundant in neural tissues and plays a significant role in brain development and cognitive functions. The introduction of this compound has been shown to enhance neurotrophic effects, promoting the differentiation and proliferation of neural stem cells. Studies have demonstrated that exogenous Neu5Ac treatment improves memory and cognitive performance in animal models, suggesting that this compound may have similar effects due to its structural similarity to Neu5Ac .
3. Immune Modulation
Sialic acids, including this compound, are known to play a role in immune evasion by pathogens. They can inhibit the binding of immune cells to pathogens or infected cells by masking underlying glycan structures. This property has implications for vaccine development and therapeutic strategies against infections.
Case Study 1: Neurodevelopmental Effects
A study investigated the effects of Neu5Ac on cognitive function in mice. Mice treated with Neu5Ac showed significant improvements in memory retention tasks compared to control groups. The study highlighted the potential of sialic acids in enhancing neurodevelopmental outcomes .
Case Study 2: Sialylation in Cancer Progression
Another study explored the role of sialylation mediated by this compound in cancer cell lines. It was found that increased sialylation correlated with enhanced metastatic potential and resistance to apoptosis. The study suggests that targeting sialyltransferases could be a viable strategy for cancer therapy .
Research Findings
Q & A
Basic Research Questions
Q. How can researchers prepare stable solutions of 9-Amino-NeuAc for in vivo studies?
To ensure stability and bioavailability, this compound must be dissolved in validated solvent systems. For injectable formulations, a common protocol involves preparing a DMSO stock solution (e.g., 50 mg/mL) and diluting it with co-solvents like PEG300, Tween 80, and saline in a stepwise manner (e.g., 10% DMSO → 40% PEG300 → 5% Tween-80 → 45% saline). Sequential mixing with vortexing, sonication, or heating (≤50°C) is critical to maintain solubility. For oral administration, suspensions in 0.5% carboxymethyl cellulose (CMC) are recommended. Always validate clarity and stability before use .
Q. What analytical techniques are used to validate the purity and structure of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for confirming molecular identity (e.g., molecular formula C₁₉H₃₂N₂O₁₁, exact mass 472.2). Chromatographic methods like reverse-phase HPLC with UV detection can assess purity. For derivatives like CMP-9-fluoresceinyl-NeuAc, fluorescence-based assays or enzymatic resistance studies (e.g., sialidase stability) are employed to validate functional groups .
Q. How should solubility challenges in aqueous buffers be addressed for this compound?
If precipitation occurs, adjust co-solvent ratios systematically. For example, increasing PEG300 (hydrophilic polymer) or using cyclodextrin-based formulations (e.g., 20% SBE-β-CD in saline) enhances solubility. Pre-warming solvents to 37°C or brief sonication (10–15 minutes) can also aid dissolution. Always test solubility under physiological pH (7.0–7.4) to mimic in vivo conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in sialidase resistance studies involving this compound derivatives?
Discrepancies often arise from methodological variability, such as enzyme source (bacterial vs. mammalian sialidases) or incubation conditions (pH, temperature). To address this:
- Standardize enzyme activity units across experiments.
- Use negative controls (e.g., untreated substrates) and positive controls (e.g., Neu5Ac).
- Validate results with orthogonal methods like mass spectrometry to detect hydrolyzed products. Reference historical data showing this compound’s resistance to sialidases under optimized conditions (pH 6.5, 37°C) .
Q. What experimental design principles apply when studying this compound in cell surface immunogenicity?
A robust design includes:
- Hypothesis-driven variables : Compare tumor cells treated with this compound vs. controls using flow cytometry to quantify surface glycans.
- Dose-response gradients : Test 0.1–100 µM concentrations to identify optimal bioactivity thresholds.
- Reproducibility safeguards : Replicate experiments across cell lines (e.g., HeLa, Jurkat) and include blinded analysis to reduce bias. Refer to metabolic engineering protocols where liposome-assisted delivery improved immunogenicity profiling .
Q. How should statistical methods like ANOVA be applied in comparative studies of this compound derivatives?
For multi-group comparisons (e.g., efficacy of this compound vs. analogs):
- Define the dependent variable (e.g., enzymatic activity) and independent variables (e.g., derivative structure, concentration).
- Use one-way ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05).
- Ensure sample sizes are balanced (n ≥ 3) and account for batch effects. Pre-register analysis plans to avoid data dredging .
Q. What strategies mitigate variability in synthesizing this compound conjugates (e.g., fluorescent derivatives)?
- Quality control : Monitor reaction intermediates via TLC or LC-MS to ensure stepwise completion.
- Protecting groups : Use temporary acetyl groups during amine functionalization to prevent side reactions.
- Purification : Employ size-exclusion chromatography to isolate high-purity products (>95%). Derivatives like CMP-9-fluoresceinyl-NeuAc require strict stoichiometric ratios (1:1 fluorescein:substrate) to avoid over-labeling .
Q. Methodological Guidance
Q. How can researchers ensure reproducibility in this compound-based experiments?
- Document solvent batches : Variations in DMSO purity or PEG300 molecular weight distribution can alter results.
- Share raw data : Deposit spectra, chromatograms, and protocol details in public repositories (e.g., Zenodo).
- Adopt FAIR principles : Use standardized metadata templates for experimental conditions .
Q. What criteria define a rigorous research question for this compound studies?
Apply the FINER framework :
- Feasible : Ensure access to synthetic intermediates (e.g., CMP-Neu5Ac precursors).
- Novel : Explore understudied applications, such as viral receptor blocking.
- Relevant : Align with glycobiology priorities (e.g., glycoengineering therapeutics). Avoid overly broad questions; instead, focus on mechanistic insights (e.g., "How does this compound modulate sialylation in T-cell activation?") .
Properties
Molecular Formula |
C11H20N2O8 |
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Molecular Weight |
308.29 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-amino-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1 |
InChI Key |
PSFLJKJWZHEYMD-PFQGKNLYSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CN)O)O)(C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O |
Origin of Product |
United States |
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